molecular formula C22H21NSi B12580435 4-{[(Anthracen-9-yl)ethynyl](dimethyl)silyl}butanenitrile CAS No. 495405-72-6

4-{[(Anthracen-9-yl)ethynyl](dimethyl)silyl}butanenitrile

Cat. No.: B12580435
CAS No.: 495405-72-6
M. Wt: 327.5 g/mol
InChI Key: FGJKBFNSAUIGAY-UHFFFAOYSA-N
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Description

4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile is a chemical compound known for its unique structure and properties. It features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, connected to a butanenitrile group through an ethynyl linkage and a dimethylsilyl group. This compound is of interest in various fields of research due to its photophysical and electrochemical properties.

Preparation Methods

The synthesis of 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile typically involves multiple steps. One common method includes the Sonogashira coupling reaction, where an anthracene derivative is reacted with an ethynylsilane compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety, using electrophilic reagents like bromine or chlorine.

Scientific Research Applications

4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. This property is exploited in optoelectronic devices, where the compound acts as an emitter. Additionally, the compound can participate in energy transfer processes, making it useful in applications like OLEDs and fluorescence imaging .

Comparison with Similar Compounds

4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile can be compared with other anthracene derivatives, such as:

Properties

CAS No.

495405-72-6

Molecular Formula

C22H21NSi

Molecular Weight

327.5 g/mol

IUPAC Name

4-[2-anthracen-9-ylethynyl(dimethyl)silyl]butanenitrile

InChI

InChI=1S/C22H21NSi/c1-24(2,15-8-7-14-23)16-13-22-20-11-5-3-9-18(20)17-19-10-4-6-12-21(19)22/h3-6,9-12,17H,7-8,15H2,1-2H3

InChI Key

FGJKBFNSAUIGAY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC#N)C#CC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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